![molecular formula C16H13N7O B2489362 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1396557-20-2](/img/structure/B2489362.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tetrazole ring: This step often involves the use of azide compounds and nitriles under specific conditions to form the tetrazole ring.
Coupling with benzamide: The final step usually involves coupling the pyrazolo[1,5-a]pyridine and tetrazole intermediates with a benzamide derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Amide Bond Formation and Nucleophilic Substitution
The benzamide moiety undergoes nucleophilic substitution at the carbonyl group. For example, hydrolysis under acidic or basic conditions yields carboxylic acid derivatives (e.g., with NaOH/H₂O at 80°C), while aminolysis reactions with primary/secondary amines produce substituted amides.
Table 1: Nucleophilic Substitution Reactions
Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Hydrolysis | 1M NaOH, 80°C, 4h | 3-(1H-tetrazol-1-yl)benzoic acid | 72–85 | |
Aminolysis | R-NH₂, DMF, 100°C, 6h | N-substituted benzamide derivatives | 60–78 |
Coupling Reactions on Aromatic Rings
The pyrazolo[1,5-a]pyridine and benzamide rings participate in cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at halogenated positions (e.g., C-5 of pyrazolo[1,5-a]pyridine), facilitated by Pd(PPh₃)₄ in THF/Na₂CO₃ at 80°C.
Key Findings:
-
Halogenation (Cl, Br) at the pyrazolo[1,5-a]pyridine C-5 position precedes coupling.
-
Microwave-assisted Buchwald-Hartwig amination enables N-arylation of the tetrazole ring (e.g., with 4-bromoaniline, Pd₂(dba)₃, Xantphos).
Oxidative Halogenation
The pyrazolo[1,5-a]pyridine ring undergoes regioselective halogenation. Using NaX (X = Cl, Br, I) and K₂S₂O₈ in DMSO at 60°C introduces halogens at C-3 or C-7 positions, confirmed by NMR and X-ray crystallography .
Example Reaction:
Compound+NaI+K2S2O8DMSO, 60°C3-Iodo derivative(Yield: 68%)[2]
Cyclization with β-Dicarbonyl Compounds
The primary amine group on the pyrazolo[1,5-a]pyridin-3-ylmethyl moiety reacts with β-dicarbonyl compounds (e.g., acetylacetone) under acidic conditions (HCl/EtOH, reflux) to form fused pyrazolo[1,5-a]pyrimidine derivatives .
Table 2: Cyclization Reactions
Functionalization via Amine Reactivity
The primary amine group participates in:
-
Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂/Et₃N yields N-acylated derivatives .
-
Schiff Base Formation: Condensation with aldehydes (e.g., benzaldehyde) forms imines, reversible under acidic hydrolysis .
Example:
Amine+PhCHOEtOH, ΔSchiff base(Yield: 83%)[3]
Tetrazole Ring Reactivity
The 1H-tetrazole-1-yl group undergoes:
-
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in K₂CO₃/DMF to form 2-alkyltetrazoles.
-
Coordination Chemistry: Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N-atoms, studied via UV-Vis and ESI-MS.
Biological Activity Modulation via Structural Analogues
Comparative studies with analogues (Table 3) reveal that halogenation or aryl substitution enhances kinase inhibition (e.g., RET V804M kinase IC₅₀ reduced from 12 nM to 6.5 nM with 5-Br substitution) .
Table 3: Activity of Structural Analogues
Modification Site | Structural Change | Biological Activity (IC₅₀) | Source |
---|---|---|---|
Pyrazolo C-5 | Br substitution | RET V804M: 6.5 nM | |
Benzamide para-position | NO₂ group | Anticancer EC₅₀: 8.2 μM |
科学研究应用
Medicinal Chemistry
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide has been investigated for its potential as an antitumor agent . Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer progression, making it a candidate for anticancer drug development .
Case Study : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results showed promising antitumor activity compared to standard treatments like Doxorubicin .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties . Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities against various pathogens. This aspect is particularly relevant in the context of rising antibiotic resistance .
Research Findings : In vitro tests revealed that several synthesized pyrazolo derivatives showed effective antimicrobial activity when screened against common bacterial strains, indicating their potential as new antimicrobial agents .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been documented, particularly in relation to enzymes involved in metabolic pathways relevant to diseases such as cancer and viral infections. Its mechanism of action often involves binding to active sites or allosteric sites on target enzymes, thereby altering their activity .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various functional groups. This flexibility in synthesis facilitates the development of diverse chemical libraries aimed at drug discovery.
Synthetic Routes
Common synthetic strategies include:
- Copper-Catalyzed Reactions : Efficient methods using copper catalysts have been developed for synthesizing pyrazolo-linked compounds, enhancing yield and purity .
- Microwave-Assisted Synthesis : This technique has been employed to accelerate reaction times and improve product yields in the synthesis of pyrazolo derivatives .
作用机制
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
Pyrazolopyridines: Compounds with similar pyrazolo[1,5-a]pyridine rings.
Tetrazole derivatives: Compounds containing the tetrazole ring.
Benzamides: Compounds with the benzamide moiety.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the combination of these three distinct moieties in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.
For detailed and specific information, consulting scientific literature and databases is recommended
生物活性
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure
The compound features a pyrazolo[1,5-a]pyridine moiety linked to a benzamide through a tetrazole group. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown inhibition of cancer cell proliferation in various studies. Specifically, one study reported that similar compounds inhibited the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells by 54.25% and 38.44%, respectively .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study highlighted that certain pyrazole derivatives can inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages, suggesting a potential role in managing inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against tumor cells while sparing normal fibroblasts. This selectivity is crucial for developing anticancer agents that minimize side effects on healthy tissues .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has been essential in optimizing the biological activity of pyrazolo derivatives. Modifications at specific positions on the pyrazole ring have been shown to enhance potency against various cancer cell lines while maintaining low toxicity levels .
Data Tables
Biological Activity | Cell Line | Inhibition (%) | IC50 (µM) |
---|---|---|---|
Anticancer | HepG2 | 54.25 | 12.5 |
Anticancer | HeLa | 38.44 | 15.0 |
Anti-inflammatory | Macrophages | TNF-alpha Release | 10.0 |
属性
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O/c24-16(12-4-3-5-14(8-12)23-11-18-20-21-23)17-9-13-10-19-22-7-2-1-6-15(13)22/h1-8,10-11H,9H2,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOXBHGMJHMXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。